molecular formula C16H18N4O4S B2955198 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-76-2

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2955198
CAS No.: 868220-76-2
M. Wt: 362.4
InChI Key: JRAVLTMEUUWOEH-UHFFFAOYSA-N
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Description

5-({1,4-Dioxa-8-azaspiro[45]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting 1,4-dioxa-8-azaspiro[4.5]decane with suitable reagents under controlled conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the spirocyclic intermediate.

    Formation of the Triazolothiazole Ring: The final step involves the cyclization of the intermediate to form the triazolothiazole ring, which can be achieved using specific cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • Furan derivatives
  • Triazolothiazole compounds

Uniqueness

What sets 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart from similar compounds is its unique combination of structural features. The spirocyclic core, furan ring, and triazolothiazole moiety together create a compound with distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-7-22-11)19-5-3-16(4-6-19)23-8-9-24-16/h1-2,7,10,12,21H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAVLTMEUUWOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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